3-(Piperidin-3-ylmethyl)pyridine
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Overview
Description
3-(Piperidin-3-ylmethyl)pyridine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A novel method for synthesizing conformationally rigid diamines, which have significant importance in medicinal chemistry, was proposed through the catalytic hydrogenation of pyrrolylpyridine. This process suggests a potential route for synthesizing complex structures related to 3-(Piperidin-3-ylmethyl)pyridine (Smaliy et al., 2011).
The generation of a 3,4-piperidyne and its use as a building block for synthesizing annulated piperidines showcases the versatility of piperidine derivatives in creating functionalized heterocycles (McMahon et al., 2015).
Biological and Medicinal Applications
Bis-indole derivatives, featuring pyridine or piperazine as a linker, demonstrated significant antitumor activity, indicating the potential of pyridine derivatives in cancer research (Andreani et al., 2008).
Piperidine derivatives were explored for their corrosion inhibition properties on iron, suggesting applications in materials science and engineering to enhance the durability of metal components (Kaya et al., 2016).
Environmental and Industrial Applications
Pyridine derivatives were investigated for their insecticidal properties against cowpea aphids, illustrating the potential of such compounds in agricultural pest control (Bakhite et al., 2014).
The development of novel nitroxyl radicals for controlling reactivity with ascorbic acid, based on piperidine and pyrrolidine frameworks, suggests applications in antioxidant development, imaging, and polymerization processes (Kinoshita et al., 2009).
Mechanism of Action
Target of Action
3-(Piperidin-3-ylmethyl)pyridine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperidine derivatives have been found to have a range of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Molecular Mechanism
A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Metabolic Pathways
The metabolic pathways involving 3-(Piperidin-3-ylmethyl)pyridine are not well-understood. It’s known that two bacteria, a Bacillus sp. and a Nocardia sp. (strain Z1) were isolated from soil by enrichment with 0.1 percent (v/v) pyridine and grew rapidly on this compound as sole C, N and energy source .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing, incorporating the latest advances in machine learning and proteomics .
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1,3,5,8,11,13H,2,4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPORSMWGTWDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769909-25-3 |
Source
|
Record name | 3-[(piperidin-3-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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